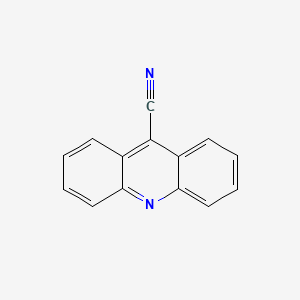
9-acridinecarbonitrile
Vue d'ensemble
Description
9-Acridinecarbonitrile (9-ACN) is an organic compound that is used as a reagent in chemical synthesis. It is an acridine derivative and is classified as a nitrile. It is a white crystalline solid that is insoluble in water and soluble in common organic solvents. 9-ACN is used in a variety of laboratory experiments, including the synthesis of other organic compounds, and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Thérapeutiques anticancéreuses
Les dérivés de 9-acridinecarbonitrile ont été largement étudiés pour leur potentiel en tant qu'agents anticancéreux. Leur capacité à s'intercaler dans l'ADN les rend efficaces pour perturber les processus de réplication et de transcription des cellules cancéreuses. Par exemple, des dérivés comme l'amsacrine ont été utilisés en chimiothérapie pour traiter la leucémie .
Agents antimicrobiens
En raison de leur structure plane, les dérivés de l'acridine peuvent s'insérer entre les paires de bases de l'ADN, ce qui leur permet d'agir comme de puissants agents antimicrobiens. Ils se sont avérés efficaces contre une variété d'infections bactériennes et protozoaires, certains composés comme l'acriflavine étant utilisés comme désinfectants .
Traitement de la maladie d'Alzheimer
Les dérivés de this compound présentent des propriétés qui les rendent candidats pour le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer. Ils ont montré une capacité à inhiber des enzymes comme l'acétylcholinestérase, qui est impliquée dans la progression de la maladie d'Alzheimer .
Photosensibilisateurs et catalyseurs photoredox
Dans le domaine de la photochimie, les dérivés de l'acridine servent de photosensibilisateurs et de catalyseurs photoredox. Ils sont impliqués dans l'initiation de réactions chimiques induites par la lumière, ce qui est crucial pour le développement de nouvelles thérapies photodynamiques et de technologies de capture d'énergie solaire .
Matériaux optoélectroniques
Les propriétés électroniques uniques du this compound le rendent adapté à une utilisation en optoélectronique. Il est utilisé dans le développement de diodes électroluminescentes organiques (OLED) et d'autres dispositifs électroniques qui nécessitent des matériaux présentant des caractéristiques spécifiques d'absorption et d'émission de lumière .
Visualisation de biomolécules
Les dérivés de l'acridine sont également utilisés comme matériaux fluorescents pour la visualisation de biomolécules. Leur capacité à fluorescer dans certaines conditions en fait des outils précieux en microscopie et en imagerie cellulaire, aidant à l'étude des processus biologiques et au diagnostic des maladies .
Mécanisme D'action
Target of Action
The primary targets of acridine-9-carbonitrile are cancer cell lines . It has shown high cytotoxic activity against various types of cancer cells, including leukemia, breast cancer, and colon carcinoma cells .
Mode of Action
Acridine-9-carbonitrile primarily acts through DNA intercalation . This process involves the insertion of the planar acridine molecule between the base pairs of the DNA double helix . This interaction with DNA and related enzymes is principally responsible for the mode of action of acridine .
Biochemical Pathways
The intercalation of acridine-9-carbonitrile into DNA can lead to significant impacts on biological processes involving DNA and related enzymes . This can affect various biochemical pathways, leading to downstream effects such as the inhibition of topoisomerase or telomerase enzymes .
Pharmacokinetics
The pharmacokinetics of acridine-9-carbonitrile involves absorption, distribution, metabolism, and excretion (ADME) . The compound’s ability to penetrate the blood-brain barrier is important for the treatment of CNS tumors or neurodegenerative diseases . The pharmacokinetic profiles of acridine drugs can be improved by conjugation with various nanoobjects such as liposomes or dendrimers .
Result of Action
The result of the action of acridine-9-carbonitrile is primarily observed in its potent anti-cancer activity . It has demonstrated cytotoxic activity against various cancer cell lines . For example, it has shown promising anti-tumor effects against UDP-UGT’s in leukemia cell lines .
Safety and Hazards
Orientations Futures
Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is the main topic of this review with a focus on recently designed acridine derivatives .
Analyse Biochimique
Cellular Effects
The effects of 9-Acridinecarbonitrile on cellular processes are profound. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. The compound’s ability to intercalate into DNA disrupts the normal function of the cell, leading to the activation of cell cycle checkpoints and the initiation of programmed cell death. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors and other proteins involved in cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through DNA intercalation. This interaction disrupts the normal helical structure of DNA, leading to the inhibition of DNA-dependent enzymes such as topoisomerases. The compound can also induce the formation of reactive oxygen species (ROS), which cause oxidative damage to cellular components, further contributing to its cytotoxic effects. Additionally, this compound can affect gene expression by altering the binding of transcription factors to DNA, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, with potential implications for its use as a therapeutic agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant cytotoxic effects. Studies have shown that there is a threshold dose above which this compound induces severe toxicity, including damage to vital organs and tissues. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can affect the compound’s bioavailability, distribution, and elimination from the body. Additionally, this compound can influence metabolic flux and metabolite levels, potentially altering cellular energy metabolism and other biochemical pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, this compound can accumulate in various cellular compartments, including the nucleus, where it exerts its effects on DNA. The distribution of this compound within tissues can also influence its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall biological activity. For example, the accumulation of this compound in the nucleus can enhance its ability to intercalate into DNA and inhibit DNA-dependent enzymes .
Propriétés
IUPAC Name |
acridine-9-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCDNEFWYPYAGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201376 | |
| Record name | 9-Acridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5326-19-2 | |
| Record name | 9-Acridinecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Acridinecarbonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Acridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | acridine-9-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



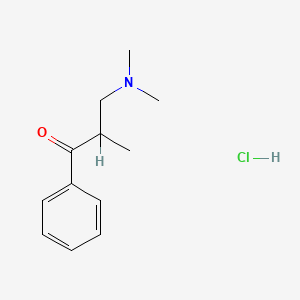

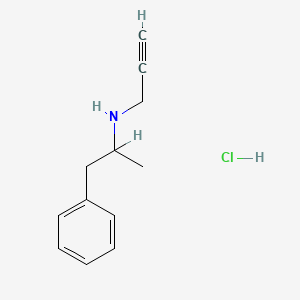
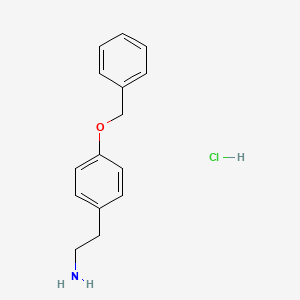
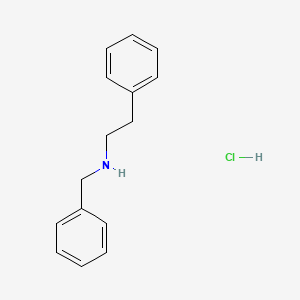

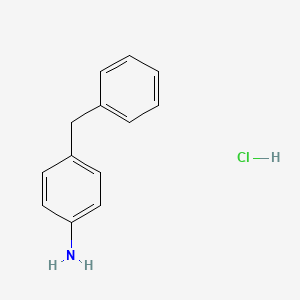
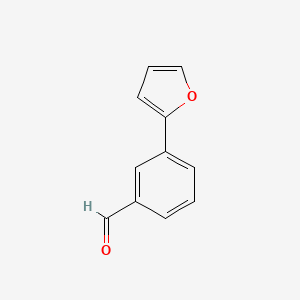

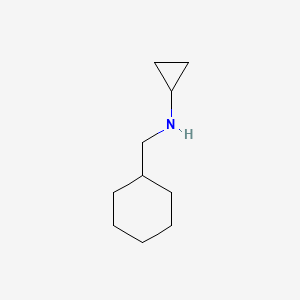
![6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266330.png)
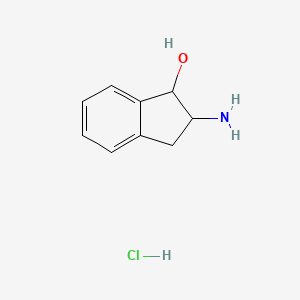
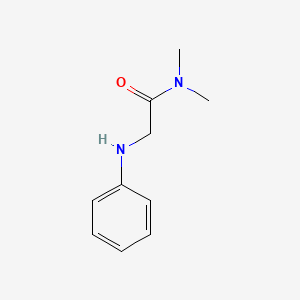
![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B1266334.png)